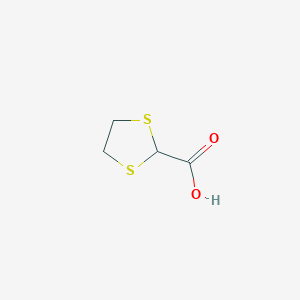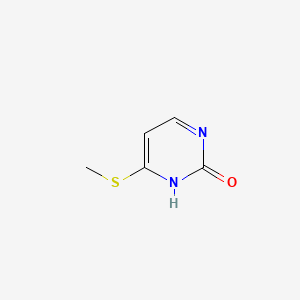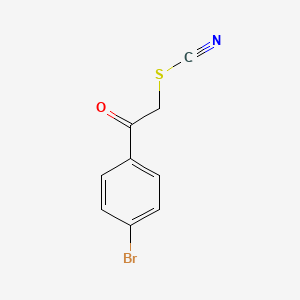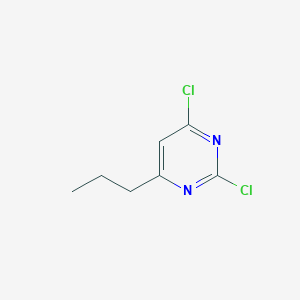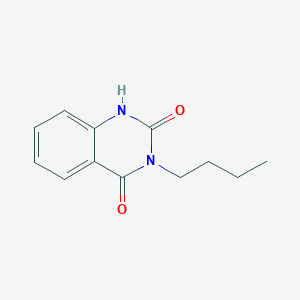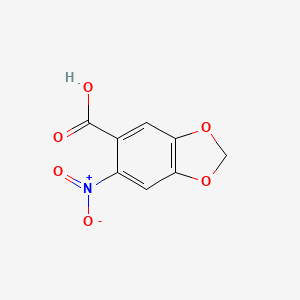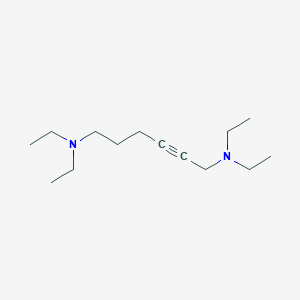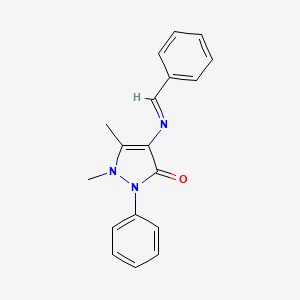
2-甲基-1H-吡咯
描述
2-Methyl-1H-pyrrole is a chemical compound with the molecular formula C5H7N . It has a molecular weight of 81.1158 .
Synthesis Analysis
Pyrrole synthesis involves various reactions. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another approach includes the synthesis of various 2,5-bis (guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrole and its derivatives undergo various chemical reactions. For example, under acidic conditions, pyrroles oxidize easily to polypyrrole . Also, the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrole has a boiling point of 147.5±9.0 °C at 760 mmHg . Its density is 1.0±0.1 g/cm3 .科学研究应用
Medicinal Chemistry
2-Methyl-1H-pyrrole serves as a key building block in medicinal chemistry, particularly in the synthesis of hetero-aromatic compounds. It is found in various therapeutically active compounds, including antibiotics , anti-inflammatory drugs , and antitumor agents . Its derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Polymer Science
In polymer science, 2-Methyl-1H-pyrrole is utilized as a catalyst for the polymerization process. It aids in creating uniform polymers and is functional in various metallurgical processes, including luminescence chemistry and spectrochemical analysis .
Material Science
The derivatives of 2-Methyl-1H-pyrrole are significant in material science. They are involved in the development of new materials with potential applications in electronics and nanotechnology .
Catalysis
2-Methyl-1H-pyrrole compounds are used in catalysis, particularly in transition metal complex catalysts that facilitate uniform polymerization. This application is crucial for industrial processes that require precise and consistent polymer structures .
Antifungal Applications
Specific derivatives of 2-Methyl-1H-pyrrole, such as those synthesized from 1-methyl-1H-pyrrole, have been reported as active antifungal agents. These compounds undergo a multi-step synthesis process to achieve the desired antifungal properties .
Corrosion Inhibition
Pyrroles, including 2-Methyl-1H-pyrrole, act as corrosion inhibitors, which are essential for protecting metals from corrosion, especially in harsh environments or when exposed to corrosive chemicals .
Solvent Applications
This compound is also used as a solvent for resins and terpenes, highlighting its versatility in different chemical processes and applications .
Luminescence Chemistry
In luminescence chemistry, 2-Methyl-1H-pyrrole derivatives play a role in creating compounds that exhibit luminescence. This property is valuable for applications such as bioimaging and creating luminescent materials .
作用机制
Target of Action
2-Methyl-1H-pyrrole is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are part of many biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . These metal complexes play a vital role in photosynthesis, oxygen transport, storage, and redox cycling reactions . .
Mode of Action
Pyrrole and its analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its analogs are known to be involved in various biological and medicinal activities .
Pharmacokinetics
Its molecular weight is 811158 , which might influence its absorption and distribution in the body.
Result of Action
Pyrrole and its analogs have diverse therapeutic applications and are known to exhibit potential biological activity .
Action Environment
The action of 2-Methyl-1H-pyrrole can be influenced by various environmental factors. For instance, it should be used in a well-ventilated area and avoid contact with moisture . It’s also recommended to avoid physical damage to containers .
安全和危害
属性
IUPAC Name |
2-methyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCXVUHHCUYLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212976 | |
| Record name | 2-Methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyl-1H-pyrrole | |
CAS RN |
636-41-9 | |
| Record name | 2-Methylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPYRROLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486RY4814O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35.6 °C | |
| Record name | 2-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methyl-1H-pyrrole, also known as 2-methylpyrrole, has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.
ANone: Various spectroscopic techniques are employed for structural elucidation. These include:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Reveals the arrangement of hydrogen and carbon atoms, respectively. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. []
ANone: Research highlights the potential of 2-methyl-1H-pyrrole derivatives in the following areas:
- Antioxidant Agents: Studies demonstrate that specific hydrazide-hydrazone derivatives of 2-methyl-1H-pyrrole exhibit promising radical scavenging activities, potentially paving the way for novel antioxidant therapies. [, ]
- Antiproliferative Agents: Certain N-pyrrolyl hydrazide-hydrazones have shown potential as antiproliferative agents, particularly against specific leukemia cell lines. []
- Neuroprotective Agents: Some derivatives display neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease. []
A: Yes, 2-methyl-1H-pyrrole serves as a building block in organic synthesis. It is utilized in multi-component reactions to create diverse heterocyclic compounds like pyrrolo[3,4-c]quinolines, which have potential biological activities. []
ANone: Studies suggest that introducing specific substituents to the 2-methyl-1H-pyrrole core significantly influences biological activity:
- Hydrazide-Hydrazones: Incorporating hydrazide-hydrazone moieties with electron-donating groups, such as hydroxyl and methoxy groups, enhances radical scavenging and antioxidant potential. [, ]
- N-Pyrrolyl Hydrazide-Hydrazones: These derivatives exhibit varied antiproliferative activity, with specific substitutions influencing their effectiveness against different tumor cell lines. []
ANone: Yes, computational chemistry plays a crucial role in understanding and predicting the properties of 2-methyl-1H-pyrrole derivatives:
- Density Functional Theory (DFT) Studies: DFT calculations provide insights into the electronic structure, stability, and reactivity of these compounds. []
- Molecular Docking Simulations: These simulations help visualize and analyze the binding interactions of 2-methyl-1H-pyrrole derivatives with target proteins, aiding in the rational design of more potent and selective molecules. [, ]
ANone: Research suggests that 2-methyl-1H-pyrrole derivatives undergo biotransformation, with the liver potentially playing a significant role:
- CYP450 Enzyme Involvement: In silico studies predict the involvement of specific CYP450 isoforms in the metabolism of these compounds. []
- Metabolite Identification: Chromatographic techniques, including liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and characterize metabolites. Studies indicate the potential formation of glucuronide and glycine conjugates. []
ANone: Evaluating the safety profile of any new chemical entity is crucial.
- In vitro Toxicity Screening: Studies on some derivatives have included cytotoxicity assessments on various cell lines, including hepatocytes, to evaluate potential toxicity. [, ]
- Structure-Toxicity Relationships: Understanding how different structural modifications impact toxicity is vital for designing safer analogs. []
ANone: A range of analytical techniques is employed for characterization, quantification, and monitoring:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for separation and analysis of 2-methyl-1H-pyrrole derivatives. [, ]
- UV Detection: UV detectors coupled with HPLC allow for the detection and quantification of these compounds based on their UV absorbance properties. [, ]
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are essential for identifying and characterizing metabolites formed during biotransformation. []
A: While the provided research primarily focuses on the synthesis and biological evaluation of 2-methyl-1H-pyrrole derivatives, one study investigated the pyrolysis of duckweed, a potential source of biofuel, over a solid base catalyst. The results indicated that 2-methyl-1H-pyrrole is one of the compounds formed during this process. [] Further research is needed to fully assess the environmental impact and potential risks associated with 2-methyl-1H-pyrrole and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



